molecular formula C27H29NO5 B13702098 5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid

5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid

Cat. No.: B13702098
M. Wt: 447.5 g/mol
InChI Key: MDWBBJNUWLKLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzyloxy groups attached to a phenethylamine backbone, which is further connected to a pentanoic acid moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Benzyloxy Phenethylamine Intermediate: : This step involves the reaction of 3,4-dihydroxyphenethylamine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of 3,4-bis(benzyloxy)phenethylamine.

  • Coupling with Pentanoic Acid Derivative: : The intermediate is then coupled with a pentanoic acid derivative, such as 5-bromopentanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically performed in anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid undergoes various chemical reactions, including:

  • Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzyloxy derivatives

Scientific Research Applications

5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid can be compared with other similar compounds, such as:

    3,4-Bis(benzyloxy)phenethylamine: Lacks the pentanoic acid moiety, making it less versatile in certain applications.

    5-[[3,4-Dimethoxyphenethyl]amino]-5-oxopentanoic Acid: Contains methoxy groups instead of benzyloxy groups, which may alter its chemical reactivity and biological activity.

    5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxobutanoic Acid: Has a shorter carbon chain in the acid moiety, potentially affecting its physical and chemical properties.

The uniqueness of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

5-[2-[3,4-bis(phenylmethoxy)phenyl]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C27H29NO5/c29-26(12-7-13-27(30)31)28-17-16-21-14-15-24(32-19-22-8-3-1-4-9-22)25(18-21)33-20-23-10-5-2-6-11-23/h1-6,8-11,14-15,18H,7,12-13,16-17,19-20H2,(H,28,29)(H,30,31)

InChI Key

MDWBBJNUWLKLMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)CCCC(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.